molecular formula C12H10N4O2S B12927589 6-(Methanesulfonyl)-9-phenyl-9H-purine CAS No. 62141-46-2

6-(Methanesulfonyl)-9-phenyl-9H-purine

Cat. No.: B12927589
CAS No.: 62141-46-2
M. Wt: 274.30 g/mol
InChI Key: LCWVFSNDVKIASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methylsulfonyl)-9-phenyl-9H-purine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfonyl)-9-phenyl-9H-purine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of 6-(Methylsulfonyl)-9-phenyl-9H-purine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfonyl)-9-phenyl-9H-purine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydride or potassium carbonate are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction can produce methylthio derivatives.

Scientific Research Applications

6-(Methylsulfonyl)-9-phenyl-9H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Methylsulfonyl)-9-phenyl-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors involved in purine metabolism, potentially inhibiting or modulating their activity. This can affect various biological pathways, including DNA and RNA synthesis, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methylsulfonyl)-9-phenyl-9H-purine is unique due to its specific substitution pattern on the purine ring, which can confer distinct chemical and biological properties. Its combination of a methylsulfonyl group and a phenyl group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62141-46-2

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

6-methylsulfonyl-9-phenylpurine

InChI

InChI=1S/C12H10N4O2S/c1-19(17,18)12-10-11(13-7-14-12)16(8-15-10)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

LCWVFSNDVKIASH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=NC2=C1N=CN2C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.